molecular formula C10H9N3OS B088656 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one CAS No. 10595-21-8

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one

Cat. No. B088656
CAS RN: 10595-21-8
M. Wt: 219.27 g/mol
InChI Key: HLESEOXHRZRIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one, also known as PDP or benzothiazolylpyrazolidinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its various biological activities. PDP is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Besides, PDP has also been reported to exhibit antitumor, antioxidant, and antimicrobial activities.

Mechanism Of Action

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one inhibits COX and LOX enzymes by binding to their active sites. COX enzymes have two isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to selectively inhibit COX-2 over COX-1, which makes it a promising candidate for the treatment of inflammatory conditions. LOX enzymes are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to inhibit both 5-LOX and 12-LOX enzymes, which makes it a potential therapeutic agent for inflammatory and allergic conditions.

Biochemical And Physiological Effects

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has several advantages for lab experiments. It is a potent inhibitor of COX and LOX enzymes, which makes it a valuable tool for studying the inflammatory response. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has not been extensively studied in animal models, which limits its potential for translational research.

Future Directions

For the study of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one include investigating its efficacy in animal models, exploring its potential as an anticancer agent, and developing more potent and selective COX-2 inhibitors based on its structure.

Synthesis Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of pyridine. The resulting product is then treated with hydrazine hydrate to yield 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one. The overall reaction scheme is shown below:

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been extensively studied for its anti-inflammatory and analgesic activities. It has been reported to inhibit both COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are mediators of inflammation and pain, and their inhibition by 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one can provide relief from these conditions. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antioxidant and antimicrobial activities.

properties

CAS RN

10595-21-8

Product Name

1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazolidin-3-one

InChI

InChI=1S/C10H9N3OS/c14-9-5-6-13(12-9)10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14)

InChI Key

HLESEOXHRZRIAG-UHFFFAOYSA-N

SMILES

C1CN(NC1=O)C2=NC3=CC=CC=C3S2

Canonical SMILES

C1CN(NC1=O)C2=NC3=CC=CC=C3S2

synonyms

3-Pyrazolidinone,1-(2-benzothiazolyl)-(6CI,7CI,9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.